![molecular formula C14H13BrINO2 B2365274 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol CAS No. 329779-03-5](/img/structure/B2365274.png)

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

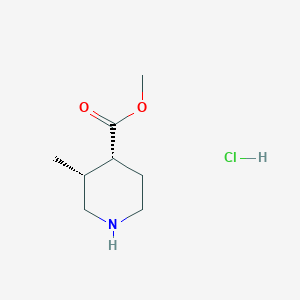

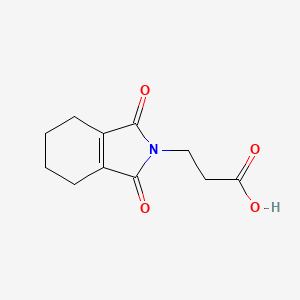

“4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol” is a chemical compound with the molecular formula C14H13BrINO2 . It is also known as BIMP.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H13BrINO2 . It has an average mass of 432.051 Da and a monoisotopic mass of 430.901764 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are often used in various reactions. For example, 2-Amino-4-bromophenol is used in the preparation of (aryl)oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction .Scientific Research Applications

Bromophenol Derivatives in Marine Algae

Research on bromophenol derivatives, which include compounds structurally similar to 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol, has been conducted on marine algae like Rhodomela confervoides. These compounds have been isolated and identified using various spectroscopic methods, and their potential applications in different fields are being explored. For example, Zhao et al. (2004) isolated several new bromophenol derivatives from Rhodomela confervoides and examined their activity against human cancer cell lines and microorganisms, finding them mostly inactive (Zhao et al., 2004).

Antioxidant and Anticancer Activities

Dong et al. (2022) investigated the antioxidant and anticancer activities of methylated and acetylated derivatives of natural bromophenols. They found that certain bromophenol derivatives showed significant potential in these areas, indicating a promising avenue for drug development (Dong et al., 2022).

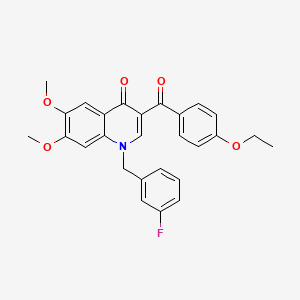

Spectroscopic Analysis and Potential DNA Interactions

Demircioğlu et al. (2019) conducted a comprehensive spectroscopic analysis of a similar compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol. They also investigated its potential interactions with DNA bases, providing insights into its possible applications in biochemistry and pharmaceuticals (Demircioğlu et al., 2019).

Antibacterial and Antioxidant Activities

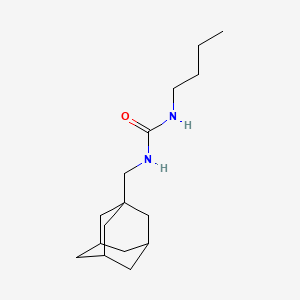

Oloyede-Akinsulere et al. (2018) synthesized tridentate substituted salicylaldimines, including a compound structurally related to 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol. They evaluated its antibacterial and antioxidant activities, finding that electron-donating groups in the compound increased its efficacy (Oloyede-Akinsulere et al., 2018).

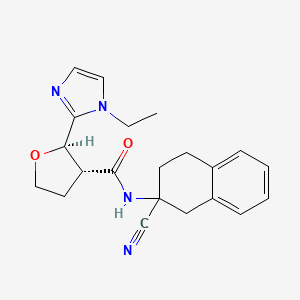

Catalytic Properties in Chemical Reactions

Dasgupta et al. (2020) explored the catalytic promiscuity of cobalt(III) complexes derived from Schiff base ligands, including compounds similar to 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol. Their findings highlight the role of methyl groups in the ligand backbone on catalytic efficiency, suggesting applications in various chemical processes (Dasgupta et al., 2020).

properties

IUPAC Name |

4-bromo-2-[(4-iodoanilino)methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrINO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-7,17-18H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTCNLBNRWVIAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)

![Methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2365201.png)

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride](/img/structure/B2365208.png)

![2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride](/img/structure/B2365210.png)

![2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365213.png)